molecular formula C12H23N3O B7965084 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one

1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one

Cat. No.: B7965084
M. Wt: 225.33 g/mol
InChI Key: QPIKEDCFPMJTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one is a synthetic organic compound that features a piperidine ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the alkylation of piperidine with a suitable alkyl halide, followed by cyclization with an appropriate isocyanate to form the imidazolidinone ring. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-ylmethyl)-3-propylimidazolidin-2-one is unique due to its specific combination of the piperidine and imidazolidinone rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)-3-propylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-2-7-14-8-9-15(12(14)16)10-11-3-5-13-6-4-11/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIKEDCFPMJTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C1=O)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.